3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
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Overview
Description
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic compound with a complex molecular structure It is characterized by the presence of an indole core, substituted with a 4-methoxyphenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its complex structure and potential biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Molecular Formula : C24H22N2O3
- Molecular Weight : 386.44 g/mol
- Structure : The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, along with substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the analogs have shown efficacy against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HeLa | 226 |
Compound B | A549 | 242.52 |
These findings suggest that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Antiviral Activity
Additionally, there is emerging evidence supporting the antiviral activity of this compound. It has been studied for its potential to inhibit viral replication through modulation of host cell pathways. The specific targets and mechanisms are still under investigation, but preliminary data indicate promising results against RNA viruses.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It may bind to specific receptors that regulate cell growth and apoptosis.
Study on Neurotoxicity
A comparative study involving several analogs revealed that while some compounds exhibited neurotoxic effects, others showed potential neuroprotective properties. This highlights the importance of structural modifications in determining biological outcomes .
Antimicrobial Activity
In another study, methanolic extracts containing similar indole derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis .
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-9-18(10-8-16)24-23(20-5-3-4-6-22(20)25-24)21(15-26(27)28)17-11-13-19(29-2)14-12-17/h3-14,21,25H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKWNLCPCDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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